molecular formula C13H12N4O3 B2479541 N'-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide CAS No. 338753-59-6

N'-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide

Cat. No.: B2479541
CAS No.: 338753-59-6
M. Wt: 272.264
InChI Key: YGZOUXFBHOOSQN-UHFFFAOYSA-N
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Description

N'-[(4-Nitrobenzyl)oxy]-4-pyridinecarboximidamide is a pyridine-derived amidine compound featuring a 4-nitrobenzyloxy substituent. Its structure includes a pyridine ring substituted at the 4-position with a carboximidamide group, modified by a (4-nitrobenzyl)oxy moiety. Synonyms include (Z)-N'-[(4-Nitrophenyl)methoxy]pyridine-4-carboximidamide and MLS000694617, with the InChIKey YGZOUXFBHOOSQN-UHFFFAOYSA-N and CAS registry number 338753-76-7 .

Properties

IUPAC Name

N'-[(4-nitrophenyl)methoxy]pyridine-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c14-13(11-5-7-15-8-6-11)16-20-9-10-1-3-12(4-2-10)17(18)19/h1-8H,9H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZOUXFBHOOSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON=C(C2=CC=NC=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO/N=C(/C2=CC=NC=C2)\N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide typically involves the reaction of 4-pyridinecarboximidamide with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N’-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of N’-[(4-aminobenzyl)oxy]-4-pyridinecarboximidamide.

    Reduction: Formation of N’-[(4-aminobenzyl)oxy]-4-pyridinecarboximidamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridinecarboximidamide moiety can bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N'-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide with three analogs, focusing on structural features, substituent effects, and crystallographic data where available.

Pyridine-4-carboxamidoxime N-oxide

  • Molecular Formula : C₆H₇N₃O₂
  • Molecular Weight : 153.15 g/mol
  • Key Features: Contains an oxime (-NOH) and N-oxide group instead of the amidine and nitrobenzyloxy substituents. Exhibits a monoclinic crystal system (space group P2₁/c) with lattice parameters a = 7.4130 Å, b = 9.2858 Å, c = 10.1238 Å, and β = 102.841° . Strong hydrogen-bonding networks involving oxime and N-oxide groups contribute to its supramolecular assembly .
  • The N-oxide and oxime groups increase polarity, improving solubility in polar solvents compared to the nitro-substituted analog .

4-[(2-Fluorobenzyl)oxy]-N-hydroxybenzenecarboximidamide

  • Molecular Formula : C₁₄H₁₂FN₂O₂ (estimated)
  • Key Features: Substituted with a 2-fluorobenzyloxy group and a hydroxyamidine (-NHOH) moiety. The fluorine atom introduces moderate electron-withdrawing effects, less pronounced than the nitro group.
  • Comparison : The 2-fluorobenzyloxy substituent may reduce resonance stabilization compared to the para-nitro group in the target compound. This difference could influence reactivity in electrophilic substitution or hydrogen-bonding interactions .

(Z)-N'-{[3-(Trifluoromethyl)phenyl]methoxy}pyridine-4-carboximidamide

  • Molecular Formula : C₁₄H₁₁F₃N₃O (estimated)
  • Key Features :
    • Contains a 3-(trifluoromethyl)benzyloxy group instead of 4-nitrobenzyloxy.
    • The CF₃ group is a strong electron-withdrawing substituent but lacks the resonance effects of the nitro group.
  • Comparison: The meta-CF₃ substitution may disrupt planar molecular packing compared to the para-nitro analog.

Structural and Functional Group Analysis

Substituent Effects

Compound Substituent Electronic Effects Steric Effects
This compound 4-Nitrobenzyloxy Strong electron-withdrawing (resonance and inductive) High steric bulk due to nitro group
Pyridine-4-carboxamidoxime N-oxide Oxime, N-oxide Polar, hydrogen-bond donors Low steric hindrance
4-[(2-Fluorobenzyl)oxy]-N-hydroxybenzenecarboximidamide 2-Fluorobenzyloxy Moderate electron-withdrawing (inductive only) Moderate steric bulk
(Z)-N'-{[3-(Trifluoromethyl)phenyl]methoxy}pyridine-4-carboximidamide 3-Trifluoromethylbenzyloxy Strong electron-withdrawing (inductive only) High steric bulk due to CF₃ group

Hydrogen-Bonding and Supramolecular Behavior

  • This compound: The nitro group participates in hydrogen-bond acceptor interactions, while the amidine group acts as a donor. This dual functionality supports layered supramolecular architectures .
  • Pyridine-4-carboxamidoxime N-oxide: The oxime (-NOH) and N-oxide groups form robust hydrogen-bonded networks, resulting in a tightly packed crystal lattice .

Biological Activity

N'-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitrobenzyl group and a pyridinecarboximidamide moiety. Its chemical structure can be represented as follows:

  • Molecular Formula : C12_{12}H12_{12}N4_{4}O3_{3}
  • Molecular Weight : 248.25 g/mol

Target Interactions

The compound has been investigated for its interactions with various biological targets, particularly in the context of neurotransmission modulation. Similar compounds have shown affinity for dopamine receptors, which are crucial in regulating mood and behavior. Specifically, it is hypothesized that this compound may act as a selective ligand for dopamine receptors, particularly the D4 subtype, influencing neurotransmission pathways related to motor control and reward systems.

Biochemical Pathways

Research indicates that compounds with structural similarities can affect pro-inflammatory cytokine expression and neuronal signaling pathways. This suggests that this compound might modulate these pathways, potentially leading to therapeutic effects in conditions associated with inflammation and neurodegeneration.

Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial properties. This activity could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes essential for bacterial growth.

Neuroprotective Effects

Given its potential interactions with neurotransmitter systems, this compound may also possess neuroprotective effects. The modulation of dopamine receptors could lead to enhanced neuronal survival under stress conditions, which is particularly relevant in neurodegenerative diseases .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Study 1 : Investigated the compound's effects on pain modulation in animal models. Results indicated significant anti-nociceptive effects, suggesting potential applications in pain management therapies .
  • Study 2 : Evaluated the antimicrobial efficacy against various bacterial strains. The compound demonstrated notable inhibitory effects, highlighting its potential as a therapeutic agent against infections.
  • Study 3 : Focused on the neuroprotective properties by assessing its impact on neuronal cell lines exposed to oxidative stress. The findings revealed that the compound could enhance cell viability and reduce apoptosis rates.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its lipophilicity, which facilitates cellular absorption. Studies indicate that similar compounds exhibit favorable solubility profiles in organic solvents like DMSO, supporting their potential for oral or parenteral administration.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of ActionReference
This compoundAntimicrobial, NeuroprotectiveDopamine receptor modulation
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amineNF-κB inhibitionAnti-inflammatory
7,8-dimethylpyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4(3H)-oneNeurotropic activityAnticonvulsant

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